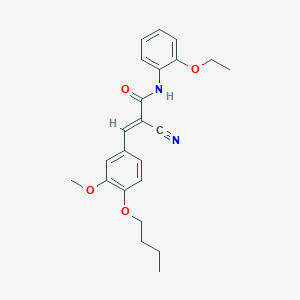
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s by scientists at Bayer Pharmaceuticals, who were searching for a new class of drugs that could target cancer cells with greater specificity and efficacy.
作用機序
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 is complex and involves several pathways. This compound is a multi-kinase inhibitor, which means that it can block the activity of several different enzymes that are involved in tumor growth and angiogenesis. This compound 43-9006 has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 43-9006 has several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic efficacy in cancer.
実験室実験の利点と制限
One of the main advantages of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 for lab experiments is its high potency and specificity for cancer cells. This compound has been shown to have minimal toxicity to normal cells, which makes it an attractive candidate for cancer therapy. However, one limitation of this compound 43-9006 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006, including the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the identification of biomarkers that can predict patient response. Additionally, there is ongoing research on the use of this compound 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Finally, there is a need for further studies to elucidate the long-term safety and efficacy of this compound 43-9006 in human patients.
合成法
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 involves several steps, including the coupling of two aromatic rings, the addition of a cyano group, and the formation of a propenamide moiety. The final product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学的研究の応用
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide 43-9006 has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound has potent anti-tumor activity against a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 has also been shown to inhibit the growth of tumor blood vessels, which is a critical step in the development and spread of cancer.
特性
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-6-13-29-21-12-11-17(15-22(21)27-3)14-18(16-24)23(26)25-19-9-7-8-10-20(19)28-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIFMRTZQKUTFO-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)
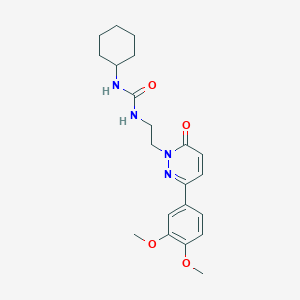
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)
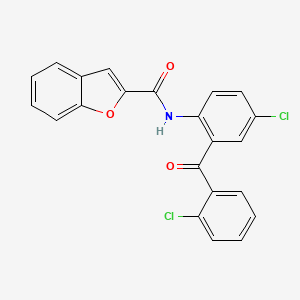
![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
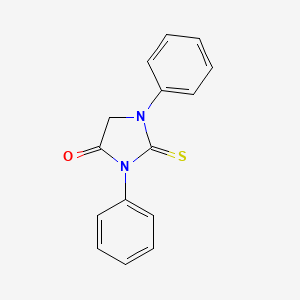
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)
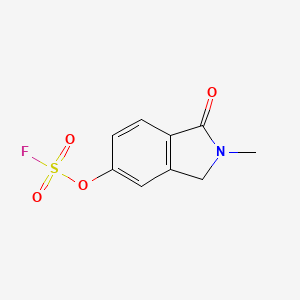

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)